1-(Benzylamino)cyclobutane-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzylamino)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H16ClNO2. It is a derivative of cyclobutane, featuring a benzylamino group and a carboxylic acid group, with the hydrochloride salt form enhancing its solubility in water .
Preparation Methods
The synthesis of 1-(Benzylamino)cyclobutane-1-carboxylic acid hydrochloride typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be synthesized through various methods, including [2+2] cycloaddition reactions.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Chemical Reactions Analysis
1-(Benzylamino)cyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis to yield the free carboxylic acid and benzylamine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Benzylamino)cyclobutane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(Benzylamino)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
1-(Benzylamino)cyclobutane-1-carboxylic acid hydrochloride can be compared with similar compounds such as:
1-Amino-1-cyclobutanecarboxylic acid: Lacks the benzyl group, making it less hydrophobic and potentially less effective in certain biological applications.
1-(Methylamino)cyclobutane-1-carboxylic acid: The methyl group is smaller than the benzyl group, which may affect the compound’s binding affinity and specificity.
1-(Phenylamino)cyclobutane-1-carboxylic acid: The phenyl group is similar to the benzyl group but lacks the methylene bridge, which can influence the compound’s overall conformation and reactivity.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and specificity of this compound.
Properties
IUPAC Name |
1-(benzylamino)cyclobutane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-11(15)12(7-4-8-12)13-9-10-5-2-1-3-6-10;/h1-3,5-6,13H,4,7-9H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEHDTNTBIVCDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)NCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.